Alpinoid D

Description

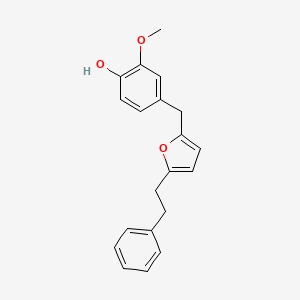

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-[[5-(2-phenylethyl)furan-2-yl]methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O3/c1-22-20-14-16(8-12-19(20)21)13-18-11-10-17(23-18)9-7-15-5-3-2-4-6-15/h2-6,8,10-12,14,21H,7,9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYPVFASDPWNIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2=CC=C(O2)CCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Alpinoid D: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinoid D, a diarylheptanoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of its primary natural source and the methodologies employed for its extraction, isolation, and purification. The information presented herein is a synthesis of established protocols and quantitative data from scientific literature, intended to serve as a comprehensive resource for researchers engaged in natural product chemistry and drug discovery.

Natural Source

The principal natural source of this compound is the rhizome of Alpinia officinarum Hance, a perennial herb belonging to the Zingiberaceae family, commonly known as lesser galangal.[1][2][3] This plant is native to China and has a long history of use in traditional medicine.[3] The diarylheptanoids, including this compound, are considered to be among the most significant bioactive constituents of the rhizomes.[3]

Isolation and Purification Methodology

The isolation of this compound from Alpinia officinarum rhizomes is a multi-step process involving initial extraction, solvent partitioning to create fractions of varying polarity, and subsequent chromatographic purification.

Experimental Protocol: General Workflow

1. Preparation of Plant Material:

-

Dried rhizomes of Alpinia officinarum are powdered to increase the surface area for efficient solvent extraction.

2. Initial Extraction:

-

The powdered rhizomes (e.g., 16 kg) are extracted with 85% ethanol.[4] This is typically performed three times, with each extraction lasting for approximately 2 hours.[4]

-

The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude brown residue.[4]

3. Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

-

A typical partitioning scheme involves:

-

Petroleum Ether: To remove non-polar constituents.

-

Ethyl Acetate (EtOAc): This fraction is often enriched with diarylheptanoids, including this compound.[4]

-

n-Butanol (n-BuOH): To isolate more polar compounds.

-

4. Chromatographic Purification:

-

The ethyl acetate fraction, being rich in diarylheptanoids, is subjected to one or more chromatographic techniques for the isolation of pure this compound.

-

Silica Gel Column Chromatography: The EtOAc extract is applied to a silica gel column and eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions from column chromatography containing this compound are further purified using preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water, or acetonitrile and water, often with a small percentage of acid (e.g., acetic acid) to improve peak shape.

-

High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully employed for the separation of diarylheptanoids from Alpinia officinarum. A two-phase solvent system is utilized. For instance, a system composed of hexane-ethyl acetate-methanol-water can be effective.[1]

-

Experimental Workflow Diagram

Caption: General workflow for the isolation of this compound.

Quantitative Data

The following table summarizes quantitative data from the isolation of other diarylheptanoids from Alpinia officinarum using High-Speed Counter-Current Chromatography (HSCCC), which provides a reference for expected yields and purity in a preparative separation.

| Parameter | Value | Reference |

| Starting Material | 122.20 mg of petroleum ether extract | [1] |

| Instrumentation | High-Speed Counter-Current Chromatography | [1] |

| Solvent System | Hexane-Ethyl Acetate-Methanol-Water (2:3:1.75:1, v/v/v/v) | [1] |

| Stationary Phase | Lower phase of the solvent system | [1] |

| Flow Rate | 1.5 mL/min | [1] |

| Rotational Speed | 858 r/min | [1] |

| Separation Time | 140 min | [1] |

| Yield of 5R-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone | 7.37 mg | [1] |

| Purity of 5R-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone | >93% | [1] |

| Yield of 7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-4E-en-3-heptanone | 9.11 mg | [1] |

| Purity of 7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-4E-en-3-heptanone | >93% | [1] |

| Yield of 1,7-diphenyl-4E-en-3-heptanone | 15.44 mg | [1] |

| Purity of 1,7-diphenyl-4E-en-3-heptanone | >93% | [1] |

Conclusion

This technical guide outlines the established natural source of this compound and provides a detailed, synthesized protocol for its isolation and purification from the rhizomes of Alpinia officinarum. The presented workflow, combining solvent extraction, partitioning, and chromatographic techniques, serves as a foundational methodology for obtaining this diarylheptanoid for further research and development. The included quantitative data for related compounds offers valuable benchmarks for yield and purity expectations.

References

- 1. [Isolation and purification of diarylheptanoids from Alpinia officinarum Hance by high-speed counter-current chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Bioactivity Screening of Diarylheptanoids from Alpinia officinarum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioactivity screening of diarylheptanoids isolated from Alpinia officinarum (lesser galangal). Diarylheptanoids, a major class of bioactive constituents in this plant, have demonstrated significant potential in various therapeutic areas, including neuroprotection, oncology, and anti-inflammatory applications.[1][2] This document outlines the key bioactive properties, experimental methodologies for their evaluation, and the underlying molecular mechanisms of action.

Overview of Bioactivities

Diarylheptanoids from Alpinia officinarum exhibit a broad spectrum of pharmacological activities. The primary areas of interest for drug discovery and development include their neuroprotective, anti-cancer, and anti-inflammatory effects.

-

Neuroprotection: Several diarylheptanoids have shown promising neuroprotective effects in various in vitro models of neuronal damage. These compounds have been demonstrated to protect neurons from oxidative stress and apoptosis.[3]

-

Anti-Cancer Activity: A number of diarylheptanoids have exhibited cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

-

Anti-inflammatory Effects: Diarylheptanoids have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Bioactivity Data

The following tables summarize the quantitative data for the bioactivity of selected diarylheptanoids from Alpinia officinarum.

Table 1: Anti-Cancer Activity of Diarylheptanoids

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Compound 1 (Alpinin C) | MCF-7 (Breast) | MTT | Selective Cytotoxicity | [4] |

| T98G (Glioblastoma) | MTT | Selective Cytotoxicity | [4] | |

| Compound 6 | HepG2 (Liver) | MTT | 8.46 - 22.68 | [4] |

| MCF-7 (Breast) | MTT | 8.46 - 22.68 | [4] | |

| T98G (Glioblastoma) | MTT | 8.46 - 22.68 | [4] | |

| B16-F10 (Melanoma) | MTT | 8.46 - 22.68 | [4] | |

| Compound 4 | HepG2 (Liver) | Not Specified | Moderate Cytotoxicity | [5] |

| MCF-7 (Breast) | Not Specified | Moderate Cytotoxicity | [5] | |

| SF-268 (Glioblastoma) | Not Specified | Moderate Cytotoxicity | [5] | |

| Compound 5 | SH-SY5Y (Neuroblastoma) | MTS | Dose-dependent inhibition | [1] |

| HepG2 (Liver) | MTS | 6-10 µg/mL | [1] | |

| MCF-7 (Breast) | MTS | 6-10 µg/mL | [1] | |

| SF-268 (Glioblastoma) | MTS | 6-10 µg/mL | [1] |

Table 2: Anti-inflammatory Activity of Diarylheptanoids

| Compound | Cell Line | Target | IC50 (µM) | Reference |

| Compound 1 | RAW 264.7 | NO Production | 14.7 | [6] |

| Compound 7 | RAW 264.7 | NO Production | 6.6 | [6] |

| Compound 9 | RAW 264.7 | NO Production | 5.0 | [6] |

| Compound 6 | RAW 264.7 | NO Production | 0.6 | [1] |

| Compound 2 | RAW 264.7 | NO Production | 6.8 | [1] |

| HMP | RAW 264.7 | NO Production | 6.25-25 (Significant Inhibition) | [7] |

Table 3: Neuroprotective Activity of Diarylheptanoids

| Compound | Cell Model | Insult | Effective Concentration | Effect | Reference |

| (+)-1 (dextrorotatory enantiomer of alpinidinoid A) | Primary cortical neurons | OGD/R | Not specified | Significantly reversed decreased cell viability | [2] |

| Compound 2 | SH-SY5Y cells | OGD/R | Not specified | Significant neuroprotective effects | [8] |

| Compounds 7, 10, 12, 20, 22, 25, 28, 33, 35, 37, and 42 | H2O2-damaged SH-SY5Y cells | H2O2 | 5, 10, or 20 µM | Significant neuroprotective effects | [3] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and bioactivity screening of diarylheptanoids from Alpinia officinarum.

Extraction and Isolation of Diarylheptanoids

A general workflow for the extraction and isolation of diarylheptanoids is presented below.

Caption: General workflow for extraction and isolation of diarylheptanoids.

Protocol:

-

Extraction: The dried and powdered rhizomes of Alpinia officinarum are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to obtain the crude methanol extract.

-

Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to yield different fractions.

-

Isolation: The bioactive fractions are subjected to various chromatographic techniques for the isolation of individual diarylheptanoids. High-Speed Counter-Current Chromatography (HSCCC) and High-Performance Liquid Chromatography (HPLC) are commonly employed for this purpose.[1][9]

-

Structural Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

Anti-Cancer Activity Assays

The cytotoxic effects of diarylheptanoids on cancer cells are typically evaluated using cell viability assays.

Caption: Workflow for assessing anti-cancer activity.

MTT Assay Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of the isolated diarylheptanoids and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity Assays

The anti-inflammatory potential of diarylheptanoids is often assessed by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

Nitric Oxide (NO) Inhibition Assay Protocol:

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

-

Cell Seeding: Cells are seeded in 96-well plates and incubated.

-

Treatment and Stimulation: The cells are pre-treated with different concentrations of diarylheptanoids for a short period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Incubation: The plates are incubated for 24 hours to allow for NO production.

-

Griess Assay: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Absorbance Measurement: The absorbance is measured at approximately 540 nm.

-

Calculation of Inhibition: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Neuroprotective Activity Assays

The neuroprotective effects of diarylheptanoids are frequently evaluated using in vitro models of neuronal injury, such as oxygen-glucose deprivation/reoxygenation (OGD/R).

OGD/R Assay Protocol:

-

Cell Culture: Neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) are cultured.

-

Pre-treatment: Cells are pre-treated with the test compounds for a few hours.

-

OGD: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (low oxygen) for a specific duration to induce injury.

-

Reoxygenation: The cells are returned to a normal glucose-containing medium and incubated under normoxic conditions for a period of recovery.

-

Cell Viability Assessment: Cell viability is assessed using methods like the MTT assay. An increase in cell viability in the presence of the diarylheptanoid indicates a neuroprotective effect.[2]

Signaling Pathways

The bioactivities of diarylheptanoids from Alpinia officinarum are mediated through the modulation of various intracellular signaling pathways.

Neuroprotection: AKT/mTOR Signaling Pathway

The neuroprotective effects of some diarylheptanoids, such as the dextrorotatory enantiomer of alpinidinoid A, are dependent on the activation of the AKT/mTOR signaling pathway.[2][10] This pathway plays a crucial role in promoting cell survival and inhibiting apoptosis.

Caption: Activation of the AKT/mTOR pathway by a neuroprotective diarylheptanoid.

Anti-inflammatory Action: NF-κB and MAPK Signaling Pathways

The anti-inflammatory properties of certain diarylheptanoids are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][7] These pathways are central to the inflammatory response.

Caption: Inhibition of NF-κB and MAPK pathways by anti-inflammatory diarylheptanoids.

Conclusion

Diarylheptanoids from Alpinia officinarum represent a promising class of natural products with significant therapeutic potential. Their diverse bioactivities, including neuroprotective, anti-cancer, and anti-inflammatory effects, make them attractive candidates for further drug development. This guide provides a foundational framework for researchers and scientists to design and conduct comprehensive bioactivity screening of these valuable compounds. Further investigations into their structure-activity relationships, in vivo efficacy, and safety profiles are warranted to translate these preclinical findings into clinical applications.

References

- 1. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimeric Diarylheptanoids with Neuroprotective Activities from Rhizomes of Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diarylheptanoids with neuroprotective effects from Alpinia officinarum rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New cytotoxic diarylheptanoids from the rhizomes of Alpinia officinarum Hance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diarylheptanoids from the rhizomes of Alpinia officinarum and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A diarylheptanoid from lesser galangal (Alpinia officinarum) inhibits proinflammatory mediators via inhibition of mitogen-activated protein kinase, p44/42, and transcription factor nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diarylheptanoid-flavanone adducts from Alpinia officinarum and their neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Isolation and purification of diarylheptanoids from Alpinia officinarum Hance by high-speed counter-current chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Preliminary Investigation of Alpinoid D: A Potential Anti-Cancer Agent

A Technical Guide on the Core Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpinoid D is a diarylheptanoid compound isolated from the rhizomes of Alpinia officinarum Hance, a plant with a long history of use in traditional medicine.[1][2] Diarylheptanoids as a class have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and anti-cancer properties.[1][3] This document provides a preliminary investigation into the mechanism of action of this compound, based on available data and the activities of structurally related compounds. Due to the limited number of studies focusing specifically on this compound, this guide also draws upon the broader understanding of diarylheptanoids from Alpinia officinarum to hypothesize potential mechanisms and guide future research.

Cytotoxic Activity of this compound and Related Diarylheptanoids

Bioassay-guided fractionation of methanol extracts from the rhizomes of Alpinia officinarum led to the isolation of this compound and other diarylheptanoids.[2] The cytotoxic activities of these compounds were evaluated against the IMR-32 human neuroblastoma cell line.[2] While all isolated compounds showed some level of cytotoxicity, certain structural features appeared to enhance this activity.[1]

Table 1: Cytotoxicity of Diarylheptanoids from Alpinia officinarum against IMR-32 Human Neuroblastoma Cells

| Compound | IC50 (µM) |

| This compound | Not explicitly reported, but within the range of 0.11 - 65.5 µM |

| Compound 11 | 0.83 |

| Compound 12 | 0.23 |

| Compound 14 | 0.11 |

Data sourced from Sun et al., 2008.[2] The IC50 value for this compound was not individually specified in the publication, but it was noted that all 17 isolated diarylheptanoids, including this compound, exhibited IC50 values in the range of 0.11 to 65.5 μM.[2]

Hypothesized Mechanism of Action

Direct studies on the detailed molecular mechanism of this compound are currently limited. However, based on the known activities of other diarylheptanoids isolated from Alpinia officinarum, a multi-faceted mechanism of action can be proposed, primarily revolving around the induction of apoptosis and cell cycle arrest, potentially mediated by key signaling pathways.

Induction of Apoptosis

Several diarylheptanoids from Alpinia officinarum have been shown to induce apoptosis in cancer cells.[3][4] This process is often characterized by nuclear shrinkage and fragmentation, and the activation of caspases, which are key executioners of apoptotic cell death.[4] Specifically, the activation of caspase-3 and caspase-9 has been observed, suggesting the involvement of the intrinsic (mitochondrial) apoptosis pathway.[4]

Cell Cycle Arrest

In addition to apoptosis, diarylheptanoids from this plant source have been found to induce cell cycle arrest, particularly at the S-phase.[4] This prevents cancer cells from replicating their DNA, thereby halting proliferation. The induction of S-phase arrest is often observed concurrently with an increase in the sub-G1 cell population, which is indicative of apoptotic cells.[4]

Modulation of Signaling Pathways

The cytotoxic effects of diarylheptanoids are likely mediated by their influence on critical intracellular signaling pathways that regulate cell survival, proliferation, and inflammation.

The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Some dimeric diarylheptanoids from Alpinia officinarum have demonstrated neuroprotective effects through the activation of the AKT/mTOR signaling pathway.[5] Conversely, in a cancer context, inhibition of this pathway is a common mechanism for anti-cancer agents. Extracts of Alpinia officinarum containing diarylheptanoids have been shown to modulate the PI3K/AKT pathway.[6][7] It is plausible that this compound could exert its cytotoxic effects by inhibiting this pro-survival pathway in cancer cells.

Figure 1: Hypothesized inhibition of the PI3K/AKT pathway by this compound.

The NF-κB signaling pathway is another critical pathway involved in inflammation, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers. Certain diarylheptanoids from Alpinia officinarum have been shown to inhibit the NF-κB pathway, leading to a reduction in pro-inflammatory mediators.[1][8] By inhibiting NF-κB, this compound could potentially suppress the expression of anti-apoptotic genes and promote cancer cell death.

Figure 2: Hypothesized inhibition of the NF-κB pathway by this compound.

Experimental Protocols (Generalized)

The following are generalized protocols for key experiments that would be essential for elucidating the precise mechanism of action of this compound.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Figure 3: Workflow for a typical MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., IMR-32) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This technique determines the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect the expression levels of specific proteins involved in signaling pathways.

Methodology:

-

Protein Extraction: Treat cells with this compound for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-IκBα, IκBα, cleaved caspase-3, and β-actin as a loading control) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The preliminary investigation of this compound, a diarylheptanoid from Alpinia officinarum, suggests its potential as a cytotoxic agent against cancer cells. While direct evidence for its mechanism of action is still emerging, the activities of structurally related compounds strongly suggest that this compound may induce apoptosis and cell cycle arrest, possibly through the modulation of key signaling pathways such as PI3K/AKT and NF-κB.

Future research should focus on:

-

Determining the precise IC50 values of this compound in a broader range of cancer cell lines.

-

Conducting detailed mechanistic studies to confirm the induction of apoptosis and cell cycle arrest.

-

Elucidating the specific molecular targets of this compound within the PI3K/AKT and NF-κB signaling pathways.

-

Evaluating the in vivo efficacy and toxicity of this compound in preclinical animal models of cancer.

A thorough investigation of these areas will provide a more complete understanding of this compound's therapeutic potential and its development as a novel anti-cancer drug.

References

- 1. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New cytotoxic diarylheptanoids from the rhizomes of Alpinia officinarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Bioactive Diarylheptanoids from Alpinia officinarum and Their Mechanism of Action for Anticancer Properties in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diarylheptanoids derived from Alpinia officinarum induce apoptosis, S-phase arrest and differentiation in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dimeric Diarylheptanoids with Neuroprotective Activities from Rhizomes of Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A diarylheptanoid compound from Alpinia officinarum Hance ameliorates high glucose-induced insulin resistance by regulating PI3K/AKT-Nrf2-GSK3β signaling pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of the Potential Mechanism of Alpinia officinarum Hance in Improving Type 2 Diabetes Mellitus Based on Network Pharmacology and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A diarylheptanoid from lesser galangal (Alpinia officinarum) inhibits proinflammatory mediators via inhibition of mitogen-activated protein kinase, p44/42, and transcription factor nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Cytotoxicity of Diarylheptanoids in Human Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the cytotoxicity of diarylheptanoids, a class of natural products that includes Alpinoids. Specific research data on "Alpinoid D" is not prevalent in the reviewed scientific literature. Therefore, this document focuses on closely related and well-studied diarylheptanoids, particularly those isolated from the genus Alpinia, to provide a comprehensive overview of their anticancer properties.

Introduction: Diarylheptanoids as Anticancer Agents

Diarylheptanoids are a class of plant secondary metabolites characterized by a C6-C7-C6 carbon skeleton. They are widely distributed in nature, notably in plants from the Ginger (Zingiberaceae) and Birch (Betulaceae) families.[1] These compounds have garnered significant attention in oncology research for their wide range of pharmacological properties, including anti-inflammatory, antioxidant, and potent anticancer activities.[1][2] Pharmacological studies have demonstrated that various diarylheptanoids can inhibit the proliferation of multiple human cancer cell lines, making them promising candidates for the development of novel chemotherapeutic agents.[3] Their mechanism of action often involves the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key cellular signaling pathways.[4][5]

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The IC50 values for several diarylheptanoids have been determined across a range of human cancer cell lines.

| Compound/Extract | Cancer Cell Line | Cell Type | IC50 Value | Reference |

| Diarylheptanoid (Cpd 6) | IMR-32 | Neuroblastoma | 0.11 µM | [3] |

| Diarylheptanoid (Cpd 24) | IMR-32 | Neuroblastoma | 0.83 µM | [3] |

| Diarylheptanoid (Cpd 30) | IMR-32 | Neuroblastoma | 0.23 µM | [3] |

| Diarylheptanoid (Cpd 5) | HepG2 | Liver Carcinoma | 6-10 µg/mL | [3] |

| Diarylheptanoid (Cpd 5) | MCF-7 | Breast Carcinoma | 6-10 µg/mL | [3] |

| Diarylheptanoid (Cpd 5) | SF-268 | Glioblastoma | 6-10 µg/mL | [3] |

| Alpinia officinarum (Hydroalcoholic Extract) | MCF-7 | Breast Carcinoma | 43.45 µg/mL (48h) | [6] |

| Alpinia officinarum (Hydroalcoholic Extract) | LNCaP | Prostate Carcinoma | 168 µg/mL (48h) | [6] |

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which diarylheptanoids exert their cytotoxic effects is through the induction of apoptosis.[4][5][6] Studies on diarylheptanoids isolated from Alpinia officinarum show that they trigger the intrinsic, or mitochondrial, pathway of apoptosis in cancer cells.[4][5]

Key events observed in diarylheptanoid-treated cancer cells include:

-

Morphological Changes: Treated cells exhibit characteristic apoptotic features such as nuclear shrinkage and fragmentation.[4]

-

Caspase Activation: These compounds lead to the activation of initiator caspase-9 and executioner caspase-3, which are central proteases in the apoptotic cascade.[4] The activation of these caspases ultimately leads to the cleavage of cellular substrates and organized cell death.[7]

-

Mitochondrial Involvement: The activation of caspase-9 is a hallmark of the mitochondrial pathway, indicating that diarylheptanoids disrupt mitochondrial integrity to initiate apoptosis.[4]

The intrinsic apoptotic pathway initiated by diarylheptanoids involves a cascade of molecular events centered on the mitochondria. The compound perturbs the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This allows the release of cytochrome c into the cytosol, which then binds to Apaf-1 to form the apoptosome, activating caspase-9 and subsequently caspase-3, culminating in cell death.

Experimental Protocols

Standardized protocols are crucial for assessing the cytotoxicity and mechanism of action of novel compounds. Below are methodologies commonly employed in the study of diarylheptanoids.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Preparation: A stock solution of the diarylheptanoid is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept non-toxic (typically ≤0.5%).

-

Cell Treatment: The culture medium is removed from the wells and replaced with 100 µL of medium containing various concentrations of the test compound. Control wells receive medium with DMSO (vehicle control) and medium alone (blank control).

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Following incubation, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.

-

Absorbance Measurement: The plate is gently shaken to ensure complete dissolution, and the absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Flow cytometry using Annexin V and Propidium Iodide (PI) co-staining is a standard method to quantify apoptosis.[5]

-

Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with the diarylheptanoid at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed promptly using a flow cytometer. The results differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

The overall workflow for evaluating the cytotoxic properties of a compound like a diarylheptanoid follows a logical progression from initial screening to mechanistic studies.

Conclusion

Diarylheptanoids represent a valuable class of natural products with demonstrated cytotoxic activity against a variety of human cancer cell lines. The available data strongly suggest that their primary mechanism of action is the induction of apoptosis via the intrinsic mitochondrial pathway. While specific data on "this compound" remains elusive, the consistent findings for other diarylheptanoids from the Alpinia genus provide a solid foundation for future research. Further investigation into specific molecular targets and in vivo efficacy is warranted to fully explore the therapeutic potential of these compounds in cancer treatment.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. Antiproliferative activity of Alpinia officinarum extract in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of Flavonoids in Alpinia officinarum Hance. via HPLC and Evaluation of its Cytotoxicity on Human Prostate Carcinoma (LNCaP) and Breast Carcinoma (MCF-7) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpinia katsumadai Hayata induces growth inhibition and autophagy-related apoptosis by regulating the AMPK and Akt/mTOR/p70S6K signaling pathways in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic activities of diarylheptanoids from Alnus japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial In Vitro Evaluation of Alpinoid Analogs: A Technical Guide

Disclaimer: This technical guide summarizes the initial in vitro evaluation of Alpinoid C and its analogs, closely related diarylheptanoids isolated from Alpinia officinarum. Due to a lack of available scientific literature on Alpinoid D, this document serves as a reference for the bioactivity of structurally similar compounds from the same chemical class and plant origin.

Introduction

Diarylheptanoids, a class of secondary metabolites predominantly found in the rhizomes of Alpinia officinarum, have garnered significant interest for their potential pharmacological activities. Among these, Alpinoid C and its synthetic analogs have been investigated for their cytotoxic effects against various cancer cell lines. This guide provides a comprehensive overview of the available in vitro data, detailed experimental protocols, and insights into the potential mechanisms of action.

Data Presentation

The cytotoxic activities of Alpinoid C and its analog, (S, E)-1-(3, 4-dimethoxyphenyl)-6-hydroxy-7-phenylhept-4-en-3-one (DPHP), have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: Cytotoxic Activity of Alpinoid C Analogues

| Compound | Cell Line | Cell Type | IC50 (μM) |

| Compound 3 (Alpinoid C analog) | THP-1 | Human monocytic leukemia | 7.53 |

| COLO-205 | Human colon adenocarcinoma | 11.12 | |

| Compound 4 (Alpinoid C analog) | THP-1 | Human monocytic leukemia | 32.26 |

| COLO-205 | Human colon adenocarcinoma | 7.21 |

Data sourced from a study on the stereoselective synthesis and cytotoxic activity of Alpinoid C and its analogues.[1][2][3][4][5]

Table 2: Cytotoxic Activity of DPHP (Alpinoid C Analog)

| Compound | Cell Line | Cell Type | IC50 (μM) |

| DPHP | COLO205 | Human colon adenocarcinoma | 7.01 ± 0.62 |

| A549 | Human lung carcinoma | 20.03 ± 3.11 | |

| NCM460 | Normal human colon epithelial | 55.6 ± 4.02 |

Data sourced from a study on the apoptotic and anti-angiogenic effects of an Alpinoid C analog.[6]

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of Alpinoid C analogs.

Cell Culture and Maintenance

-

Cell Lines:

-

Human colon adenocarcinoma (COLO205)

-

Human lung carcinoma (A549)

-

Normal human colon epithelial (NCM460)

-

Human monocytic leukemia (THP-1)

-

Human promyelocytic leukemia (U-937)

-

Human hepatocellular carcinoma (HepG2)

-

-

Culture Medium: Cells were cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

-

Compound Treatment: The cells were then treated with various concentrations of the test compounds (e.g., Alpinoid C analogs, DPHP) for a specified duration (e.g., 48 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Apoptosis Analysis

The induction of apoptosis by the Alpinoid C analog DPHP in COLO205 cells was investigated through several methods:

-

Morphological Changes: Observation of cellular morphology, including cell shrinkage, membrane blebbing, and chromatin condensation, using phase-contrast microscopy.

-

Phosphatidylserine Externalization: Detection of early apoptotic events using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

-

Sub-G1 Cell Population Analysis: Quantification of apoptotic cells by analyzing the DNA content using PI staining and flow cytometry. An increase in the sub-G1 peak is indicative of apoptosis-associated DNA fragmentation.

-

Mitochondrial Membrane Potential (MMP) Measurement: Assessment of changes in MMP using the fluorescent probe JC-1. A shift from red to green fluorescence indicates a loss of MMP, a hallmark of intrinsic apoptosis.

-

Western Blot Analysis: Examination of the expression levels of key apoptosis-related proteins, such as Bax, Bcl-2, cytochrome c, cleaved caspase-9, and cleaved caspase-3.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for determining the cytotoxic activity of Alpinoid C analogs.

Proposed Signaling Pathway for DPHP-Induced Apoptosis

Caption: Intrinsic apoptosis pathway induced by an Alpinoid C analog (DPHP).

Mechanism of Action

Studies on synthetic diarylheptanoids derived from Alpinia officinarum and analogs of Alpinoid C suggest a mechanism of action involving the induction of apoptosis.[6][7] In human colon cancer cells (COLO205), an Alpinoid C analog known as DPHP was found to induce apoptosis through the intrinsic mitochondrial pathway.[6] This process is characterized by:

-

Increased Bax/Bcl-2 Ratio: DPHP treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[6]

-

Mitochondrial Dysfunction: The increased Bax/Bcl-2 ratio results in a loss of mitochondrial membrane potential.[6]

-

Cytochrome c Release: This disruption of the mitochondrial membrane leads to the release of cytochrome c from the mitochondria into the cytosol.[6]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3.[6]

-

Apoptotic Cell Death: Activated caspase-3 orchestrates the biochemical and morphological changes associated with apoptosis, ultimately leading to cell death.[6]

Furthermore, another synthetic diarylheptanoid from Alpinia officinarum was shown to act as a pro-oxidant, generating reactive oxygen species (ROS) in MCF-7 breast cancer cells.[7] This ROS generation contributed to the loss of mitochondrial membrane potential and lysosomal membrane permeabilization, ultimately leading to apoptosis.[7]

Conclusion

While direct in vitro evaluation of this compound is not currently available in the scientific literature, the studies on its close structural analogs, Alpinoid C and its derivatives, provide valuable insights. These compounds exhibit significant cytotoxic activity against a range of cancer cell lines. The underlying mechanism of action appears to be the induction of apoptosis through the mitochondrial-mediated intrinsic pathway. Further research is warranted to isolate and evaluate the specific bioactivities of this compound and to fully elucidate the structure-activity relationships within this class of diarylheptanoids.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Stereoselective synthesis of alpinoid-C and its analogues and study of their cytotoxic activity against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpinoid c analog inhibits angiogenesis and induces apoptosis in COLO205 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Bioactive Diarylheptanoids from Alpinia officinarum and Their Mechanism of Action for Anticancer Properties in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Alpinoid D: A Technical Guide to its Physicochemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinoid D is a diarylheptanoid, a class of natural phenolic compounds, isolated from the rhizomes of Alpinia officinarum Hance. Diarylheptanoids from this plant have garnered significant interest within the scientific community due to their diverse biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an examination of its potential biological signaling pathways. While specific experimental data for a compound explicitly named "this compound" is limited in peer-reviewed literature, this guide consolidates available data for closely related and representative diarylheptanoids from Alpinia officinarum to provide a thorough and practical resource.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that some of these data are derived from phytochemical databases and may be predictive, while others are representative of diarylheptanoids isolated from Alpinia officinarum.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀O₃ | [1] |

| Molecular Weight | 308.4 g/mol | [1] |

| IUPAC Name | 2-methoxy-4-[[5-(2-phenylethyl)furan-2-yl]methyl]phenol | [1] |

| Appearance | Yellowish oil (typical for related compounds) | [2] |

| Solubility | Predicted LogS: -3.37 (Poorly soluble in water) | [1] |

| Predicted XlogP | 4.8 | [1] |

Spectroscopic Characterization

The structural elucidation of diarylheptanoids like this compound relies on a combination of spectroscopic techniques. Below are the characteristic spectral data for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the carbon-hydrogen framework of diarylheptanoids.

¹H-NMR (Proton NMR) Data of a Representative Diarylheptanoid from Alpinia officinarum

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.35-7.05 | m | - | Aromatic protons |

| 6.60 | d | 15.8 | Olefinic proton |

| 6.12 | d | 15.8 | Olefinic proton |

| 3.86 | m | - | Methine proton |

| 3.09 | d | 11.3 | Methine proton |

| 2.85 | t | 7.7 | Methylene protons |

| 2.70 | t | 7.7 | Methylene protons |

| 2.62 | dd | 6.6, 15.9 | Methylene proton |

| 1.72 | m | - | Methylene protons |

Note: The specific chemical shifts and coupling constants can vary slightly based on the exact structure and solvent used.

¹³C-NMR (Carbon-13 NMR) Data of a Representative Diarylheptanoid from Alpinia officinarum

| Chemical Shift (δ) ppm | Assignment |

| 215.5, 208.4 | Ketone Carbonyl |

| 142.0-125.7 | Aromatic and Olefinic Carbons |

| 79.9, 72.4 | Oxygenated Methine/Quaternary Carbons |

| 62.1-29.5 | Methylene and Methine Carbons |

Note: The chemical shifts are indicative of the general diarylheptanoid skeleton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, aiding in structural confirmation.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental composition. For a compound with the formula C₂₀H₂₀O₃, the expected [M-H]⁻ ion would be around m/z 307.1334.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3448 | O-H (hydroxyl) stretching |

| ~1687 | C=O (carbonyl) stretching |

| ~1601, 1493 | C=C (aromatic) stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems.

| λmax (nm) | Chromophore |

| ~208, 262 | Aromatic rings and conjugated systems |

Experimental Protocols

The isolation and purification of this compound and related diarylheptanoids from Alpinia officinarum rhizomes typically involve the following steps.

Extraction

-

Sample Preparation: Dried and powdered rhizomes of Alpinia officinarum are used as the starting material.

-

Solvent Extraction: The powdered rhizomes are extracted with a suitable organic solvent, such as 95% ethanol or methanol, at room temperature. The extraction is usually repeated multiple times to ensure maximum yield.

-

Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

A multi-step chromatographic process is generally required to isolate pure diarylheptanoids.

1. Initial Fractionation (e.g., Column Chromatography):

-

Stationary Phase: Silica gel is commonly used.

-

Mobile Phase: A gradient of solvents with increasing polarity, such as a mixture of n-hexane and ethyl acetate, is employed to separate the crude extract into fractions with varying polarity.

-

Monitoring: Fractions are monitored by thin-layer chromatography (TLC).

2. High-Speed Counter-Current Chromatography (HSCCC):

-

Solvent System: A two-phase solvent system is carefully selected. A common system for diarylheptanoids is composed of hexane-ethyl acetate-methanol-water (e.g., in a 2:3:1.75:1 v/v/v/v ratio)[2].

-

Operation: The lower phase is typically used as the stationary phase, and the upper phase as the mobile phase. The sample is injected, and the separation is performed at a specific flow rate and rotational speed[2].

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: A reversed-phase C18 column is often used for final purification.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is a common mobile phase system.

-

Detection: UV detection at a wavelength where the compounds exhibit strong absorbance (e.g., 254 nm) is used to monitor the elution.

The following diagram illustrates a general workflow for the isolation and characterization of diarylheptanoids.

Biological Activity and Signaling Pathways

Diarylheptanoids isolated from Alpinia officinarum have been reported to possess significant anti-inflammatory properties. A key mechanism underlying this activity is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like TNF-α and IL-6.

Compounds like this compound are thought to exert their anti-inflammatory effects by inhibiting one or more steps in this cascade, such as the phosphorylation of IκBα, thereby preventing NF-κB translocation and the subsequent expression of inflammatory mediators.

The following diagram illustrates the NF-κB signaling pathway and the potential point of intervention for this compound.

Conclusion

This compound, a diarylheptanoid from Alpinia officinarum, represents a class of natural products with promising therapeutic potential, particularly in the realm of anti-inflammatory drug discovery. This guide has provided a detailed overview of its physicochemical properties, spectroscopic characteristics, and the experimental protocols for its isolation and characterization. The elucidation of its inhibitory action on the NF-κB signaling pathway offers a clear direction for future research and development. Further investigation into the specific molecular interactions and in vivo efficacy of this compound is warranted to fully realize its potential as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Dimeric Diarylheptanoids with Neuroprotective Activities from Rhizomes of Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diarylheptanoids from the rhizomes of Alpinia officinarum and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Alpinoid D: A Technical Deep Dive into its Therapeutic Promise

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpinoid D, a diarylheptanoid isolated from the rhizomes of Alpinia officinarum Hance, has emerged as a compound of interest within the scientific community.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its cytotoxic and anti-inflammatory properties. While research specifically on this compound is in its nascent stages, this document synthesizes the available data and contextualizes it within the broader landscape of diarylheptanoids from Alpinia officinarum. This guide adheres to stringent data presentation and visualization standards to facilitate clear and concise comprehension for research and development purposes.

Introduction

Alpinia officinarum Hance, a member of the ginger family (Zingiberaceae), has a long history of use in traditional medicine for treating various ailments, including inflammation and pain.[3] The rhizomes of this plant are a rich source of bioactive compounds, with diarylheptanoids being one of the most prominent classes.[3][4] this compound is a diarylheptanoid first isolated and identified by Sun et al. in 2008.[5] This guide will explore the known biological activities of this compound and its closely related analogs, providing a foundation for future research and drug development endeavors.

Therapeutic Potential

The therapeutic potential of this compound is primarily suggested by in vitro studies demonstrating its cytotoxic effects against cancer cell lines. Furthermore, the well-documented anti-inflammatory properties of other diarylheptanoids from Alpinia officinarum suggest a similar potential for this compound.

Anticancer Activity

The primary evidence for this compound's anticancer potential comes from a study by Sun et al. (2008), which evaluated the cytotoxicity of several diarylheptanoids isolated from Alpinia officinarum against the IMR-32 human neuroblastoma cell line. While the study highlighted other analogs as being the most potent, it laid the groundwork for investigating this compound's activity.

Table 1: Cytotoxicity of Diarylheptanoids from Alpinia officinarum against IMR-32 Human Neuroblastoma Cells

| Compound | IC50 (µM) |

| Compound 11 | 0.83 |

| Compound 12 | 0.23 |

| Compound 14 | 0.11 |

| This compound | Data not explicitly provided in abstract |

Source: Sun Y, et al. Planta Med. 2008 Mar;74(4):427-31.[5]

Note: The IC50 value for this compound was not specified in the abstract of the primary publication. Access to the full-text article is required for this specific data point.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory activity of this compound are limited, numerous studies on other diarylheptanoids from Alpinia officinarum provide strong indirect evidence of its potential in this area. These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO).

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. The following sections outline the general methodologies used in the preliminary studies of this compound and related diarylheptanoids.

Isolation of this compound

This compound was first isolated from the methanolic extract of the dried rhizomes of Alpinia officinarum. The general procedure involves:

-

Extraction: The dried rhizomes are powdered and extracted with methanol.

-

Fractionation: The crude extract is then subjected to bioassay-guided fractionation using various chromatographic techniques.

-

Purification: Final purification is typically achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative HPLC to yield pure this compound.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound against the IMR-32 human neuroblastoma cell line was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: IMR-32 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (or other test compounds) and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production)

The anti-inflammatory potential of related diarylheptanoids is often assessed by measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates and incubated overnight.

-

Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

Inhibition Calculation: The percentage of inhibition of NO production is calculated relative to the LPS-treated control group.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound have not been elucidated. However, studies on other diarylheptanoids from Alpinia officinarum suggest potential mechanisms of action, particularly in the context of inflammation and cancer.

Inhibition of Pro-inflammatory Pathways

Diarylheptanoids have been shown to inhibit the activation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Figure 1: Postulated inhibition of NF-κB and MAPK signaling pathways by this compound.

Experimental Workflow for Cytotoxicity Screening

The general workflow for screening natural products like this compound for cytotoxic activity is a multi-step process.

Figure 2: General experimental workflow for the discovery and development of this compound.

Conclusion and Future Directions

The available evidence, though preliminary, suggests that this compound possesses therapeutic potential, particularly in the areas of oncology and inflammatory diseases. However, significant research is required to fully characterize its pharmacological profile. Future research should focus on:

-

Determining the specific IC50 value of this compound against a broader panel of cancer cell lines.

-

Conducting in-depth studies to elucidate the precise molecular mechanisms and signaling pathways modulated by this compound.

-

Evaluating the in vivo efficacy and safety of this compound in relevant preclinical animal models.

-

Investigating the structure-activity relationship of this compound and its analogs to identify more potent and selective derivatives.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The structured presentation of data and experimental methodologies, along with the visual representation of key pathways and workflows, is intended to accelerate further investigation into this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. NFκB- and MAP-Kinase Signaling Contribute to the Activation of Murine Myeloid Dendritic Cells by a Flagellin A: Allergen Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diarylheptanoids from Alpinia officinarum Cause Distinct but Overlapping Effects on the Translatome of B Lymphoblastoid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thaiscience.info [thaiscience.info]

- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Total Synthesis of Alpinoid D

Audience: Researchers, scientists, and drug development professionals.

Abstract: Alpinoid D, a diarylheptanoid natural product isolated from Alpinia officinarum, features a unique 2,5-disubstituted furan core. While its total synthesis has not been explicitly reported in the literature, a plausible and efficient synthetic protocol can be designed based on established chemical transformations. This document outlines a detailed protocol for the total synthesis of this compound, centered around a Paal-Knorr furan synthesis for the construction of the core heterocyclic scaffold. The proposed synthesis is convergent and utilizes readily available starting materials, making it amenable for laboratory-scale production and analog synthesis for further biological evaluation.

Retrosynthetic Analysis and Strategy

The core of this compound is a 2,5-disubstituted furan ring. A reliable and classical method for the synthesis of such furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1][2][3] Therefore, the retrosynthetic analysis of this compound commences with the disconnection of the furan ring, revealing the key 1,4-dicarbonyl intermediate: 1-(4-hydroxy-3-methoxyphenyl)-6-phenylhexane-2,5-dione .

This unsymmetrical 1,4-diketone can be further disconnected to simpler, commercially available precursors. A logical approach involves the formation of the C3-C4 bond of the hexane backbone. This can be achieved through the coupling of a C3 synthon derived from vanillin and a C3 synthon derived from phenylpropanal.

The overall retrosynthetic strategy is depicted in the workflow diagram below.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

The forward synthesis is proposed to proceed in three main stages:

-

Synthesis of a protected vanillin-derived aldehyde.

-

Synthesis of a phenylpropanal-derived enolate precursor.

-

Coupling of the two fragments to form the 1,4-diketone, followed by deprotection and Paal-Knorr cyclization.

2.1. Materials and Reagents

| Reagent/Solvent | Supplier | Grade |

| Vanillin | Sigma-Aldrich | 99% |

| Benzyl bromide | Sigma-Aldrich | 98% |

| Potassium carbonate | Sigma-Aldrich | ≥99% |

| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, 99.8% |

| 3-Phenylpropanal | Sigma-Aldrich | 95% |

| Lithium diisopropylamide (LDA) | Sigma-Aldrich | 2.0 M in THF/heptane/ethylbenzene |

| Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous, ≥99.9%, inhibitor-free |

| 1,2-Dibromoethane | Sigma-Aldrich | 99% |

| Hydrochloric acid (HCl) | Sigma-Aldrich | 37% |

| p-Toluenesulfonic acid (p-TsOH) | Sigma-Aldrich | Monohydrate, ≥98.5% |

| Toluene | Sigma-Aldrich | Anhydrous, 99.8% |

| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% |

| Ethyl acetate | Sigma-Aldrich | ≥99.5% |

| Hexanes | Sigma-Aldrich | ACS reagent, ≥98.5% |

| Sodium sulfate | Sigma-Aldrich | Anhydrous, granular, ≥99% |

2.2. Experimental Procedures

Step 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzaldehyde (Protected Vanillin)

-

To a solution of vanillin (1.52 g, 10 mmol) in anhydrous DMF (20 mL), add potassium carbonate (2.76 g, 20 mmol).

-

To this suspension, add benzyl bromide (1.42 mL, 12 mmol) dropwise at room temperature.

-

Stir the reaction mixture at 60 °C for 4 hours.

-

After completion (monitored by TLC), cool the mixture to room temperature and pour it into ice-water (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate = 8:2) to afford 4-(benzyloxy)-3-methoxybenzaldehyde as a white solid.

| Step | Compound | Starting Material (mmol) | Product (mmol) | Yield (%) |

| 1 | 4-(Benzyloxy)-3-methoxybenzaldehyde | 10 | 9.2 | 92 |

Step 2: Synthesis of 1-(4-(Benzyloxy)-3-methoxyphenyl)-6-phenylhexane-2,5-dione

-

Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C.

-

To this solution, add 3-phenylpropanal (1.0 eq) dropwise and stir for 30 minutes to form the lithium enolate.

-

In a separate flask, dissolve 4-(benzyloxy)-3-methoxybenzaldehyde (1.0 eq) and 1,2-dibromoethane (1.1 eq) in anhydrous THF.

-

Add the enolate solution to the aldehyde solution at -78 °C and stir for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

-

The resulting crude product is a mixture containing the desired 1,4-diketone precursor. This step is based on general methodologies for unsymmetrical 1,4-diketone synthesis and may require optimization.[4]

Step 3: Deprotection and Paal-Knorr Cyclization to this compound

-

Dissolve the crude product from Step 2 in a suitable solvent such as dichloromethane.

-

Perform debenzylation via catalytic hydrogenation (e.g., H₂, Pd/C) to remove the benzyl protecting group.

-

After deprotection, dissolve the resulting crude 1-(4-hydroxy-3-methoxyphenyl)-6-phenylhexane-2,5-dione in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

-

Reflux the mixture with a Dean-Stark apparatus to remove water for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield this compound.

| Step | Compound | Starting Material (mmol) | Product (mmol) | Yield (%) |

| 2 & 3 | This compound | (Theoretical from Step 1) | (Illustrative) | 40-50 (over 2 steps) |

Note: The yields for steps 2 and 3 are illustrative and would require experimental optimization.

Overall Synthetic Workflow

The proposed total synthesis of this compound can be visualized as the following workflow:

Caption: Proposed workflow for the total synthesis of this compound.

Conclusion

This document provides a detailed, albeit theoretical, protocol for the total synthesis of this compound. The proposed route is based on the well-established Paal-Knorr furan synthesis and utilizes readily accessible starting materials. This protocol can serve as a valuable guide for researchers aiming to synthesize this compound and its analogs for biological screening and drug discovery programs. Experimental validation and optimization of the proposed steps are necessary to establish a robust and high-yielding synthetic route.

Disclaimer: This protocol is a proposed synthetic route and has not been experimentally validated. All procedures should be carried out by trained chemists in a well-equipped laboratory with appropriate safety precautions.

References

Application Notes and Protocols for High-Yield Extraction of Alpinoid D from Alpinia officinarum

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-yield extraction and purification of Alpinoid D, a diarylheptanoid with cytotoxic properties, from the rhizomes of Alpinia officinarum Hance. The methodologies described are based on the successful isolation reported in scientific literature, offering a reproducible framework for obtaining this compound for research and development purposes.

Introduction

This compound is a diarylheptanoid isolated from the rhizomes of Alpinia officinarum, a plant commonly known as lesser galangal, which belongs to the ginger family (Zingiberaceae). Diarylheptanoids from this plant have garnered significant interest due to their diverse biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects. This compound, specifically, has been identified through bioassay-guided fractionation of methanol extracts of Alpinia officinarum rhizomes and has demonstrated cytotoxic activity against human neuroblastoma cell lines.[1] These application notes are designed to provide researchers with the necessary protocols to isolate this compound for further investigation into its therapeutic potential.

Data Presentation

The following table summarizes the quantitative data related to the extraction and purification of this compound and other diarylheptanoids from Alpinia officinarum, as derived from the foundational study by Sun et al. (2008).

| Compound | Starting Material (Dried Rhizomes) | Extraction Solvent | Yield (mg) | Yield (%) | Purity |

| This compound | 2.0 kg | Methanol | 11 | 0.00055% | >95% (by NMR) |

| Alpinoid E | 2.0 kg | Methanol | 15 | 0.00075% | >95% (by NMR) |

| Known Diarylheptanoids (15 compounds) | 2.0 kg | Methanol | 8 - 45 | 0.0004% - 0.00225% | >95% (by NMR) |

Experimental Protocols

The following protocols detail the methodology for the extraction, fractionation, and purification of this compound from the dried rhizomes of Alpinia officinarum.

Protocol 1: Preparation of Crude Methanol Extract

-

Plant Material Preparation:

-

Obtain commercially available dried rhizomes of Alpinia officinarum.

-

Grind the dried rhizomes into a coarse powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Weigh 2.0 kg of the powdered rhizomes.

-

Macerate the powder with 10 liters of methanol at room temperature for 7 days, with occasional stirring.

-

Filter the mixture through a filter paper to separate the extract from the plant material.

-

Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.

-

Combine the methanol extracts from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude methanol extract.

-

Protocol 2: Solvent Partitioning and Fractionation

-

Solvent-Solvent Partitioning:

-

Suspend the crude methanol extract in 1 liter of water.

-

Perform a liquid-liquid partition by sequentially extracting the aqueous suspension with equal volumes of:

-

n-hexane (3 x 1 liter)

-

Chloroform (3 x 1 liter)

-

Ethyl acetate (3 x 1 liter)

-

-

The remaining aqueous fraction is the water-soluble fraction.

-

Concentrate each of the n-hexane, chloroform, ethyl acetate, and water fractions separately using a rotary evaporator.

-

Protocol 3: Isolation and Purification of this compound

The ethyl acetate fraction has been identified as containing this compound. Further purification is achieved through a series of chromatographic steps.

-

Silica Gel Column Chromatography of the Ethyl Acetate Fraction:

-

Subject the dried ethyl acetate fraction (approximately 50 g) to silica gel column chromatography.

-

Use a gradient elution system starting with n-hexane, gradually increasing the polarity with ethyl acetate (e.g., n-hexane:EtOAc from 100:0 to 0:100).

-

Collect fractions of 100 mL each and monitor by thin-layer chromatography (TLC) using a UV lamp to visualize the spots.

-

Combine fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Take the fractions from the silica gel column that show the presence of diarylheptanoids (based on TLC comparison with standards, if available, or by chemical screening).

-

Dissolve the combined fractions in a minimal amount of methanol.

-

Apply the dissolved sample to a Sephadex LH-20 column.

-

Elute with methanol as the mobile phase.

-

Collect fractions and monitor by TLC. This step helps in removing pigments and other polymeric materials.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The fractions containing this compound from the Sephadex LH-20 column are further purified by preparative HPLC.

-

Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water is typically used. For example, starting with 50% methanol in water and gradually increasing to 100% methanol over 40 minutes.

-

Flow Rate: 5 mL/min.

-

Detection: UV detector at 280 nm.

-